molecular formula C17H15NO2S B2595397 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid CAS No. 438229-38-0

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2595397
CAS No.: 438229-38-0
M. Wt: 297.37
InChI Key: QKWLXGLRSOUDTL-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a carboxylic acid group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-ethylthiophene-2-carbaldehyde with 8-methylquinoline-4-carboxylic acid under acidic conditions. This reaction may be catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxylic acid group may produce the corresponding alcohol.

Scientific Research Applications

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression. The thiophene ring may also play a role in binding to specific proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid
  • 2-(5-Propylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid
  • 2-(5-Butylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Uniqueness

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The ethyl group may provide distinct steric and electronic effects compared to other alkyl substituents, potentially leading to unique properties and applications.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-3-11-7-8-15(21-11)14-9-13(17(19)20)12-6-4-5-10(2)16(12)18-14/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLXGLRSOUDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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